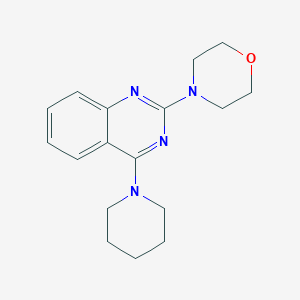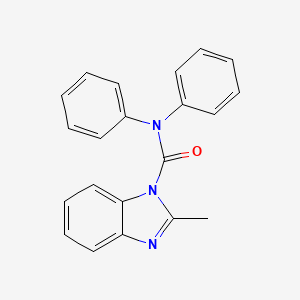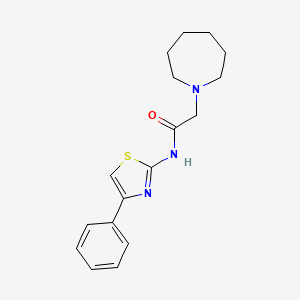
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline, also known as MPQ, is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. MPQ has been found to possess various biochemical and physiological effects, making it an interesting compound for further research.
Mecanismo De Acción
The mechanism of action of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes, such as tyrosine kinases. This inhibition leads to the disruption of various cellular pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been found to possess various biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been found to inhibit the proliferation of cancer cells and to reduce tumor growth in animal models. 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in lab experiments is its high potency. The compound has been found to be effective at low concentrations, making it a cost-effective option for research studies. However, one limitation of using 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in lab experiments is its potential toxicity. The compound has been found to be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline. One potential direction is to investigate the use of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in combination with other anticancer drugs. This may improve the efficacy of the treatment and reduce the potential toxicity of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline. Another future direction is to investigate the use of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline and to identify potential targets for the compound.
Métodos De Síntesis
The synthesis of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline involves the reaction of 4-(1-piperidinyl)aniline and 4-morpholinecarboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline. The synthesis of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been extensively studied for its potential therapeutic applications. The compound has been found to possess anticancer properties and has been investigated for the treatment of various types of cancer, including lung cancer, breast cancer, and prostate cancer. 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-piperidin-1-ylquinazolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-8-20(9-5-1)16-14-6-2-3-7-15(14)18-17(19-16)21-10-12-22-13-11-21/h2-3,6-7H,1,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXHHUHYEOQROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)
![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)

![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)


![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)



![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)